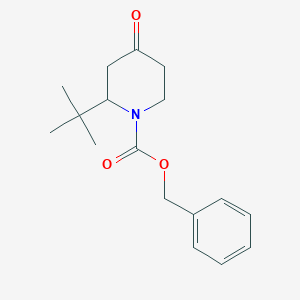
1-ブロモデカン-10,10,10-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromodecane-10,10,10-d3 is a deuterated alkyl halide with the molecular formula CD3(CH2)8CH2Br. It is a stable isotope-labeled compound where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique isotopic properties.
科学的研究の応用
1-Bromodecane-10,10,10-d3 is widely used in scientific research, including:
Chemistry: As a labeled compound in mechanistic studies and tracer experiments.
Biology: In metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the synthesis of deuterated materials and as a standard in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy.
作用機序
Target of Action
Brominated compounds like 1-bromodecane-10,10,10-d3 are often used in organic synthesis .
Mode of Action
As a brominated compound, it may participate in various chemical reactions, particularly in the formation of carbon-bromine bonds .
Biochemical Pathways
Brominated compounds are generally involved in a wide range of chemical reactions and could potentially affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its boiling point of 238 °c and density of 1080 g/mL at 25 °C may influence its pharmacokinetic behavior.
Result of Action
As a brominated compound, it may participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromodecane-10,10,10-d3. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound .
生化学分析
Biochemical Properties
1-Bromodecane-10,10,10-d3 plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making it a valuable tool for studying enzyme mechanisms and protein interactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds .
Cellular Effects
1-Bromodecane-10,10,10-d3 affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes can disrupt membrane integrity, leading to changes in ion transport and cellular homeostasis. Additionally, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1-Bromodecane-10,10,10-d3 involves its interaction with biomolecules at the molecular level. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function. For example, the compound can inhibit the activity of enzymes involved in DNA replication, leading to alterations in cell proliferation and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromodecane-10,10,10-d3 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromodecane-10,10,10-d3 is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of reactive intermediates that may have additional effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-Bromodecane-10,10,10-d3 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. Toxic or adverse effects, such as liver and kidney damage, have been observed at high doses. These effects are likely due to the compound’s interaction with cellular membranes and enzymes involved in detoxification pathways .
Metabolic Pathways
1-Bromodecane-10,10,10-d3 is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism and energy production. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways, leading to changes in metabolite levels. For example, it can inhibit the activity of fatty acid synthase, resulting in decreased lipid synthesis and accumulation .
Transport and Distribution
The transport and distribution of 1-Bromodecane-10,10,10-d3 within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. This localization can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
1-Bromodecane-10,10,10-d3 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromodecane-10,10,10-d3 can be synthesized through the bromination of decane-10,10,10-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the terminal carbon.
Industrial Production Methods
Industrial production of 1-Bromodecane-10,10,10-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the desired isotopic purity and yield. The product is then purified through distillation or chromatography to achieve the required specifications.
化学反応の分析
Types of Reactions
1-Bromodecane-10,10,10-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-) to form corresponding substituted products.
Elimination Reactions: It can undergo elimination reactions in the presence of strong bases like potassium tert-butoxide (KOtBu) to form alkenes.
Reduction Reactions: It can be reduced to decane-10,10,10-d3 using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Elimination: Conducted in the presence of strong bases at elevated temperatures.
Reduction: Performed under anhydrous conditions with reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of decyl derivatives such as decanol, decylamine, and decanenitrile.
Elimination: Formation of 1-decene.
Reduction: Formation of decane-10,10,10-d3.
類似化合物との比較
Similar Compounds
- 1-Bromodecane-d21
- 1-Bromododecane-12,12,12-d3
- 1-Bromopropane-3,3,3-d3
- 1-Bromohexadecane-16,16,16-d3
Uniqueness
1-Bromodecane-10,10,10-d3 is unique due to its specific isotopic labeling at the terminal carbon. This distinct labeling allows for precise tracking in various scientific studies, making it a valuable tool in research applications. Compared to other similar compounds, it offers specific advantages in terms of isotopic purity and stability, which are crucial for accurate experimental results.
特性
IUPAC Name |
10-bromo-1,1,1-trideuteriodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSJFSOOQERIO-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)
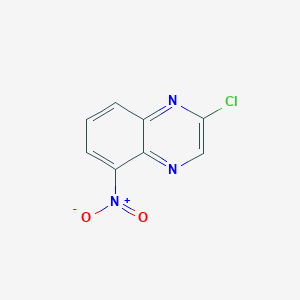

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)
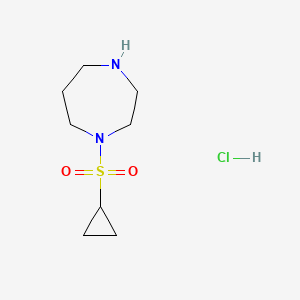
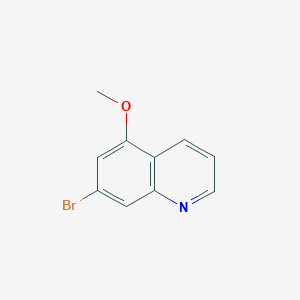
![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
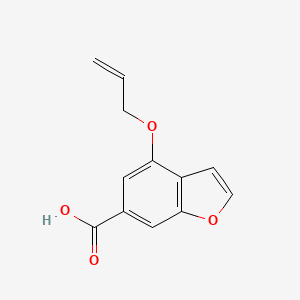
![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)
![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)
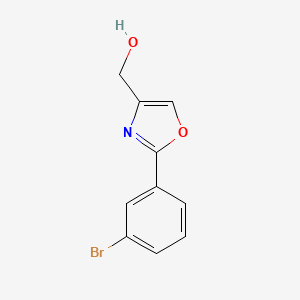
![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)
